molecular formula C16H23ClN4O4S2 B8087859 Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl)

Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl)

Cat. No.: B8087859
M. Wt: 435.0 g/mol
InChI Key: VOXXDYWLXRCLJM-UHFFFAOYSA-N
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Description

Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (HCl): . This compound is known for its unique structure and reactivity, making it a valuable tool in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of a disulfide bridge between two pyrazole rings, followed by esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound to its reduced form.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution reactions may require specific reagents depending on the desired substitution.

Major Products Formed:

  • Oxidation reactions may produce oxidized derivatives of the compound.

  • Reduction reactions may yield reduced forms of the compound.

  • Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules. Biology: It may be employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: Use in the production of materials, catalysts, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may depend on the context in which it is used, such as in biological systems or chemical reactions. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.

Comparison with Similar Compounds

  • Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1,2-oxazole-4-carboxylate)

  • Diethyl 3,3'-(disulfanediyldimethanediyl)bis(5-methyl-1H-pyrazole-4-carboxylate) (without HCl)

Uniqueness: The presence of the HCl component in this compound may confer additional properties or reactivity compared to similar compounds without HCl. The specific differences would need to be explored through comparative studies.

Properties

IUPAC Name

ethyl 3-[[(4-ethoxycarbonyl-5-methyl-1H-pyrazol-3-yl)methyldisulfanyl]methyl]-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2.ClH/c1-5-23-15(21)13-9(3)17-19-11(13)7-25-26-8-12-14(10(4)18-20-12)16(22)24-6-2;/h5-8H2,1-4H3,(H,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXDYWLXRCLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1CSSCC2=NNC(=C2C(=O)OCC)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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